molecular formula C15H19N3O2S B7501506 N-(benzamidocarbamothioyl)cyclohexanecarboxamide

N-(benzamidocarbamothioyl)cyclohexanecarboxamide

Cat. No.: B7501506
M. Wt: 305.4 g/mol
InChI Key: PNYHTKZXAVZBKU-UHFFFAOYSA-N
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Description

N-(benzamidocarbamothioyl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. The structure of this compound consists of a cyclohexane ring attached to a carboxamide group, which is further linked to a benzamido and carbamothioyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzamidocarbamothioyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with benzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and consistency in the production of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(benzamidocarbamothioyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(benzamidocarbamothioyl)cyclohexanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(benzamidocarbamothioyl)cyclohexanecarboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it can inhibit the activity of metalloproteinases, which are involved in the degradation of extracellular matrix proteins, thus preventing tumor invasion and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzamidocarbamothioyl)cyclohexanecarboxamide is unique due to its specific structural features, such as the presence of a benzamido group, which enhances its binding affinity to certain molecular targets. This makes it more effective in its biological activities compared to other similar compounds .

Properties

IUPAC Name

N-(benzamidocarbamothioyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c19-13(11-7-3-1-4-8-11)16-15(21)18-17-14(20)12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H,17,20)(H2,16,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYHTKZXAVZBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC(=S)NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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